molecular formula C13H18ClNO B8214594 2,4-Dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride

2,4-Dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride

Cat. No.: B8214594
M. Wt: 239.74 g/mol
InChI Key: JROZVDCWFMKRSA-UHFFFAOYSA-N
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Description

2,4-Dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride is a spirocyclic compound featuring a benzopyran ring fused to a piperidine moiety via a spiro junction at positions 3 (benzopyran) and 4' (piperidine). The "2,4-dihydro" designation indicates partial saturation of the benzopyran ring at positions 2 and 4. This structural motif is common in medicinal chemistry due to its conformational rigidity, which can enhance binding specificity to biological targets such as receptors or enzymes .

Properties

IUPAC Name

spiro[2,4-dihydrochromene-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)9-13(10-15-12)5-7-14-8-6-13;/h1-4,14H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROZVDCWFMKRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydrospiro[1-benzopyran-3,4’-piperidine] hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a benzopyran derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydrospiro[1-benzopyran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

2,4-Dihydrospiro[1-benzopyran-3,4’-piperidine] hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,4-Dihydrospiro[1-benzopyran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites and modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride with structurally related compounds, emphasizing differences in spiro positions, substituents, and molecular properties.

Compound Name Molecular Formula Molecular Weight CAS No. Purity Key Structural Features
3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride C₁₃H₁₈ClNO 239.75 848093-29-8 95% Spiro junction at benzopyran-2 and piperidine-3'; unsaturated benzopyran core
Spiro[chroman-2,4′-piperidin]-4-one Hydrochloride C₁₃H₁₆ClNO₂ 253.73 159635-39-9 N/A Contains a ketone group (4-one) on the benzopyran; spiro at chroman-2 and piperidine-4'
4-Diphenylmethoxypiperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 65214-86-0 N/A Diphenylmethoxy substituent on piperidine; lacks benzopyran core
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride N/A N/A 1955532-03-2 N/A Bromine substituent at benzopyran-6; spiro at 2,4' positions
4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride C₁₂H₁₅ClFNO 243.71 1138521-56-8 N/A Benzofuran core with fluorine substituent; spiro at benzofuran-3 and piperidine-4'
3,4-Dihydrospiro[chromene-2,4'-piperidine] hydrochloride N/A N/A 400729-14-8 95% Chromene (benzopyran) core; spiro at chromene-2 and piperidine-4'
Key Observations:

The ketone-containing derivative (Spiro[chroman-2,4′-piperidin]-4-one) demonstrates increased polarity (MW 253.73) due to the carbonyl group, which may improve aqueous solubility but reduce membrane permeability .

The diphenylmethoxy group in 4-Diphenylmethoxypiperidine Hydrochloride significantly increases molecular weight (303.83) and lipophilicity, which could influence pharmacokinetics .

Core Modifications :

  • Replacement of benzopyran with benzofuran (4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]) introduces an oxygen atom in the fused ring, altering electronic distribution and hydrogen-bonding capacity .

Biological Activity

2,4-Dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride is a complex organic compound characterized by a unique spiro structure that combines a benzopyran ring with a piperidine moiety. This compound has garnered attention in various fields of research for its potential biological and pharmacological activities.

Chemical Structure and Properties

The molecular formula of 2,4-Dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride is C13H18ClNOC_{13}H_{18}ClNO, with a molecular weight of approximately 257.73 g/mol. The compound's structure allows it to interact with biological targets effectively, potentially leading to various therapeutic effects.

PropertyValue
Molecular FormulaC₁₃H₁₈ClNO
Molecular Weight257.73 g/mol
IUPAC Namespiro[2,4-dihydrochromene-3,4'-piperidine]; hydrochloride
InChIInChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)9-13(10-15-12)5-7-14-8-6-13;/h1-4,14H,5-10H2;1H

The biological activity of 2,4-Dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride is primarily attributed to its ability to modulate specific molecular targets such as enzymes and receptors. The spiro structure enhances its binding affinity and selectivity towards these targets, potentially leading to significant biological effects.

Potential Biological Effects:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can alter receptor signaling pathways, affecting cellular responses.

Pharmacological Applications

Research indicates that this compound might possess several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation markers in vitro.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results in inhibiting tumor growth.
  • Analgesic Effects : Some studies have indicated potential pain-relieving properties comparable to established analgesics.

Table 2: Summary of Pharmacological Studies

Study FocusFindings
Anti-inflammatoryReduced cytokine levels in treated cells
AnticancerInhibited proliferation in cancer cell lines
Analgesic ActivityComparable efficacy to metamizole sodium

Case Study 1: Anti-inflammatory Effects

A study conducted on human monocyte-derived macrophages showed that treatment with 2,4-Dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.

Case Study 3: Analgesic Properties

Research comparing the analgesic effects of this compound with traditional pain relievers indicated that it provided significant pain relief in animal models, suggesting its potential as a novel analgesic agent.

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